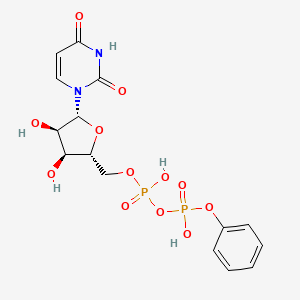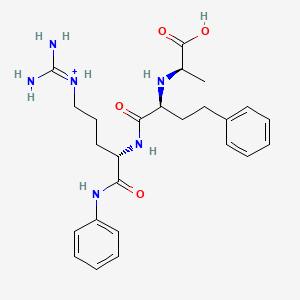![molecular formula C18H23BrN4O7 B10777940 N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroglyasperin C is a naturally occurring isoflavone found in liquorice (Glycyrrhiza species). It is known for its potent antioxidant, neuroprotective, cancer chemopreventive, and anti-inflammatory activities . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the prevention of chronic diseases caused by reactive oxygen species .
准备方法
合成路线和反应条件: 脱氢甘草素C 可以通过各种化学反应合成,这些反应涉及适当前体的偶联。合成路线通常涉及使用黄酮类前体和特定的反应条件来获得所需产物。 文献中没有 readily available 关于详细的合成路线和反应条件的信息。
工业生产方法: 脱氢甘草素C 的工业生产主要通过从甘草根中提取实现。提取过程涉及使用乙醇或甲醇等溶剂从植物材料中分离化合物。 提取的化合物随后使用色谱技术进行纯化,以获得高纯度的脱氢甘草素C .
化学反应分析
反应类型: 脱氢甘草素C 经历各种化学反应,包括:
氧化: 脱氢甘草素C 表现出强抗氧化活性,这表明它参与氧化还原反应。
还原: 该化合物可以参与还原反应,特别是在还原剂存在的情况下。
取代: 脱氢甘草素C 可以进行取代反应,其中官能团在特定条件下被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂,并在受控条件下进行。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化反应可能产生脱氢甘草素C 的氧化衍生物,而还原反应可能产生该化合物的还原形式 .
科学研究应用
脱氢甘草素C 具有广泛的科学研究应用,包括:
化学: 它被用作研究黄酮类及其化学性质的模型化合物。
生物学: 脱氢甘草素C 用于研究其对细胞过程的影响,包括细胞增殖和凋亡。
作用机制
脱氢甘草素C 通过多种分子靶点和途径发挥其作用:
相似化合物的比较
由于其强大的抗氧化和神经保护活性,脱氢甘草素C 在黄酮类化合物中独树一帜。类似的化合物包括:
甘草素A: 另一种存在于甘草中具有类似抗氧化特性的异黄酮。
甘草查尔酮A: 一种具有抗炎和抗癌活性的黄酮类化合物。
甘草甜素: 一种以其美白和抗氧化作用而闻名的黄酮类化合物.
脱氢甘草素C 因其广泛的生物活性及其在各个领域的潜在治疗应用而脱颖而出。
属性
分子式 |
C18H23BrN4O7 |
|---|---|
分子量 |
487.3 g/mol |
IUPAC 名称 |
2-[4-[2-[[(2S)-2-[3-[(2-bromoacetyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]ethyl]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C18H23BrN4O7/c19-9-15(26)20-8-6-14(25)23-13(10-24)16(27)21-7-5-11-1-3-12(4-2-11)22-17(28)18(29)30/h1-4,13,24H,5-10H2,(H,20,26)(H,21,27)(H,22,28)(H,23,25)(H,29,30)/t13-/m0/s1 |
InChI 键 |
IYAWTDCWUJJPHZ-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC=C1CCNC(=O)[C@H](CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)C(CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
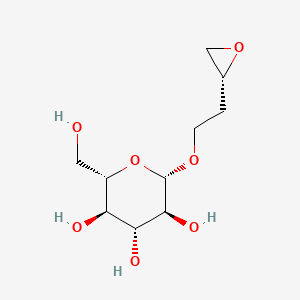
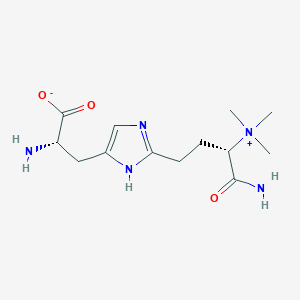

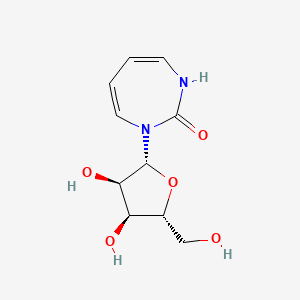
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)

![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
![n-[2(s)-Cyclopentyl-1(r)-hydroxy-3(r)methyl]-5-[(2(s)-tertiary-butylamino-carbonyl)-4-(n1-(2)-(n-methylpiperazinyl)-3-chloro-pyrazinyl-5-carbonyl)-piperazino]-4(s)-hydroxy-2(r)-phenylmethyl-pentanamide](/img/structure/B10777915.png)
